2-(4-Methyl-2-nitrophenyl)acetic acid

Description

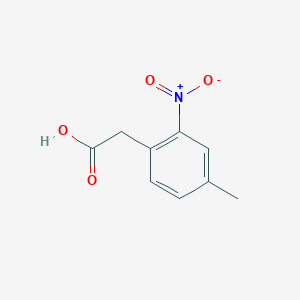

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)8(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXWGXHJDCZCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Methyl-2-nitrophenyl)acetic acid CAS 1735-91-7 chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-(4-Methyl-2-nitrophenyl)acetic acid .

Chemical Identity, Synthetic Methodology, and Drug Development Applications

Executive Summary & Identity Verification

2-(4-Methyl-2-nitrophenyl)acetic acid is a critical aromatic building block used primarily in the synthesis of indole and oxindole scaffolds for pharmaceutical development. Its structural unique feature—an ortho-nitro group relative to the acetic acid side chain—serves as a "latent nucleophile," enabling reductive cyclization to form fused heterocyclic systems essential for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Critical Identity Correction (CAS Mismatch)

Note to Researchers: A common database error associates CAS 1735-91-7 with this compound. However, authoritative chemical registries (PubChem, ChemicalBook) assign CAS 1735-91-7 to the trifluoromethyl analog: 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid.

-

Target Compound: 2-(4-Methyl-2-nitrophenyl)acetic acid[1]

-

Correct CAS: 29640-90-2 (or 20876-36-2 for generic salt forms)

-

CAS 1735-91-7: 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid (Excluded from this specific analysis).[2][3]

Physicochemical Profile

| Property | Value | Note |

| Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Appearance | Pale yellow to tan crystalline solid | Nitroaromatics typically exhibit yellow coloration.[4] |

| Melting Point | 138–142 °C | Range varies by purity/polymorph. |

| pKa | ~3.8–4.0 | Carboxylic acid acidity enhanced by electron-withdrawing nitro group. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; soluble in alkaline aqueous solutions. |

Synthetic Pathways & Manufacturing

The synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid presents a regiochemical challenge. Direct nitration of p-tolylacetic acid often yields the meta-nitro isomer (relative to the alkyl chain) due to the directing effects of the methyl group. Therefore, a Nucleophilic Aromatic Substitution (

Primary Route: Displacement

This protocol utilizes the strong electron-withdrawing nature of the ortho-nitro group to activate a halogen leaving group.

-

Starting Material: 1-Chloro-4-methyl-2-nitrobenzene (commercially available).

-

Nucleophile Formation: Diethyl malonate is deprotonated by Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF or DMSO).

-

Displacement: The malonate enolate attacks the aromatic ring at the C1 position, displacing chloride via a Meisenheimer complex intermediate.

-

Hydrolysis & Decarboxylation: Acidic hydrolysis (HCl/AcOH) converts the diester to the diacid, which spontaneously decarboxylates upon heating to yield the target phenylacetic acid.

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (

Reactivity & Functionalization

The core utility of this compound lies in the reductive cyclization of the ortho-nitro and acetic acid moieties. This transformation is the gateway to 6-Methylindole and 6-Methyloxindole derivatives.

Reductive Cyclization to Oxindoles

Reduction of the nitro group to an amine (

-

Reagents:

, -

Mechanism:

-

Nitro group reduction

Aniline intermediate. -

Nucleophilic attack of the amine nitrogen onto the carboxylic carbonyl.

-

Dehydration to form the lactam (oxindole) ring.

-

-

Product: 6-Methylindolin-2-one (6-Methyloxindole).

Visualization: Reductive Cyclization Pathway

Figure 2: Pathway from nitro-acid precursor to oxindole and indole scaffolds.

Applications in Drug Development

The 6-methylindole/oxindole core derived from this starting material is a privileged scaffold in medicinal chemistry.

Tyrosine Kinase Inhibitors (TKIs)

Oxindoles are bioisosteres for ATP in the binding pockets of various kinases.

-

Mechanism: The oxindole lactam hydrogen bonds with the "hinge region" of the kinase ATP-binding site.

-

Relevance: Analogs of Sunitinib and Nintedanib (angiokinase inhibitors) utilize substituted oxindole cores. The 6-methyl substitution provides a handle for hydrophobic interactions within the binding pocket, improving selectivity against off-target kinases.

CRTH2 Antagonists

Indole acetic acid derivatives synthesized from this precursor are investigated for treating allergic inflammation (asthma/rhinitis) by antagonizing the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

Handling, Stability & Safety

Every protocol involving nitroaromatics requires strict adherence to safety standards.

| Hazard Class | Description | Mitigation |

| Energetic Stability | Nitro compounds can be shock-sensitive if dry and impure. | Store wet or in solution if possible. Avoid heating dry solids above 100°C without DSC testing. |

| Skin Sensitization | Potential to cause allergic dermatitis. | Double-gloving (Nitrile) and use of sleeves. |

| Incompatibility | Reacts violently with strong bases and reducing agents. | Isolate from hydrides ( |

Storage: Keep in a cool (2-8°C), dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methylene group.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1735-91-7 (Trifluoromethyl analog). Retrieved from .

-

ChemicalBook. Product entry for 2-(4-Methyl-2-nitrophenyl)acetic acid (CAS 29640-90-2).[1] Retrieved from .

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. (Foundational methodology for nitro-aryl conversions).

-

Sigma-Aldrich. Safety Data Sheet for Nitro-phenylacetic acid derivatives. Retrieved from .

Sources

Molecular structure and synonyms for 2-(4-Methyl-2-nitrophenyl)acetic acid

This guide provides an in-depth technical analysis of 2-(4-Methyl-2-nitrophenyl)acetic acid , a critical aromatic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), indole derivatives, and kinase inhibitors.

Structural Analysis, Synthetic Protocols, and Pharmaceutical Utility[1]

Molecular Identity & Structural Characterization[2][3]

2-(4-Methyl-2-nitrophenyl)acetic acid is a disubstituted phenylacetic acid derivative characterized by a nitro group at the ortho position relative to the acetic acid moiety and a methyl group at the para position. This specific substitution pattern creates a "push-pull" electronic system on the benzene ring, where the electron-withdrawing nitro group and the electron-donating methyl group activate specific positions for further functionalization, particularly reductive cyclization.

| Parameter | Technical Detail |

| IUPAC Name | 2-(4-Methyl-2-nitrophenyl)acetic acid |

| CAS Registry Number | 29640-90-2 |

| Common Synonyms | 4-Methyl-2-nitrobenzeneacetic acid; (4-Methyl-2-nitrophenyl)acetic acid |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| SMILES | Cc1cc(c(cc1)CC(=O)O)[O-] |

| InChI Key | SKFYNOGBJGWWOB-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the molecular connectivity and the steric environment of the ortho-nitro group, which is pivotal for downstream heterocyclic synthesis.

Figure 1: Structural connectivity highlighting the ortho-relationship between the nitro and acetic acid groups, facilitating reductive cyclization.[1][2]

Physicochemical Properties & Analytical Profile

Accurate characterization is essential for validating the purity of this intermediate before using it in multi-step synthesis.

| Property | Value / Description |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 166–167 °C (Derivative Reference); typically solid at RT |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Carboxylic acid) |

Spectroscopic Signature (¹H NMR)

Based on literature data for this class of compounds (solvent: CDCl₃):

-

δ 2.44 ppm (s, 3H): Methyl group protons (Ar-CH₃).[3]

-

δ 4.01 ppm (s, 2H): Methylene protons of the acetic acid chain (Ar-CH₂-COOH).

-

δ 7.23 ppm (d, 1H): Aromatic proton at position 5.[3]

-

δ 7.41 ppm (d, 1H): Aromatic proton at position 6.[3]

-

δ 7.95 ppm (s, 1H): Aromatic proton at position 3 (deshielded by adjacent nitro group).

-

δ 10.66 ppm (br s, 1H): Carboxylic acid proton (-COOH).[3]

Synthetic Pathways & Protocols

The synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid must overcome the regioselectivity issues inherent in the direct nitration of p-tolylacetic acid, which often favors the 3-nitro isomer. The Nucleophilic Aromatic Substitution (SₙAr) route is preferred for high-purity applications.

Method A: The Malonate Displacement Route (High Purity)

This protocol utilizes the strong directing power of the nitro group in a precursor halobenzene to ensure correct regiochemistry.

Workflow Diagram:

Figure 2: Regioselective synthesis via nucleophilic aromatic substitution, avoiding isomer separation issues.

Detailed Protocol:

-

Reagents: 4-Chloro-3-nitrotoluene (1.0 eq), Diethyl malonate (1.2 eq), Sodium Hydride (2.2 eq), DMF (Solvent).

-

Coupling: Suspend NaH in dry DMF at 0°C. Add diethyl malonate dropwise. Stir for 30 min. Add 4-chloro-3-nitrotoluene and heat to 80°C for 4-6 hours. The color typically changes to deep red/brown.

-

Workup: Quench with ice water and extract with ethyl acetate. Evaporate solvent to yield the crude aryl malonate.

-

Hydrolysis/Decarboxylation: Reflux the crude oil in 6M HCl for 12 hours. The diester hydrolyzes to the diacid, which spontaneously decarboxylates to the monoacid.

-

Purification: Cool the solution. The product precipitates as a solid.[2] Recrystallize from Ethanol/Water.

Applications in Drug Development

This compound serves as a "privileged scaffold" for synthesizing nitrogen-containing heterocycles, specifically Indoles and Oxindoles .

1. Synthesis of 5-Methylindolin-2-one (Oxindole)

The most critical application is the reductive cyclization to form 5-methylindolin-2-one, a core structure in receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs).

-

Mechanism: Reduction of the Nitro group (-NO₂) to an Amine (-NH₂).[4] The amine then performs an intramolecular nucleophilic attack on the carboxylic acid (or ester) carbonyl carbon, closing the ring to form the lactam (oxindole).

-

Reagents: Iron/Acetic Acid or H₂/Pd-C.

2. NSAID Development (Loxoprofen & Indomethacin Analogs)

Researchers utilize this scaffold to modify the phenyl ring of propionic acid-based NSAIDs. The introduction of the nitro group allows for subsequent functionalization (reduction to amine, sulfonylation) to tune the lipophilicity and COX-1/COX-2 selectivity of the drug candidate.

3. Growth Hormone Secretagogues

Derivatives of this acid, such as Pralmorelin intermediates, utilize the phenylacetic acid backbone to link peptide mimetics to aromatic anchors, enhancing bioavailability.

References

-

National Institute of Public Health (Japan). Synthesis of loxoprofen derivatives with modification at the 3-position of the phenyl ring. (2011).[3][5] Detailed NMR characterization of 4-Methyl-2-nitrophenylacetic acid (Compound 7c).

-

Organic Syntheses. p-Nitrophenylacetic Acid. Org.[4][6][7] Synth. 1922, 2,[8][9] 59. (Foundational protocol for nitrophenylacetic acid derivatives).

-

PubChem. 2-(4-Methyl-2-nitrophenyl)acetic acid (CID 29640-90-2). Compound summary and identifiers.[3][10][4][7]

-

BenchChem. Nitration of 4-Methylacetophenone and related derivatives. General nitration protocols and safety data.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 6. WO2014041565A2 - An improved process for the preparation of vilanterol and intermediates thereof - Google Patents [patents.google.com]

- 7. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 10. 2-(4-Formyl-2-methyl-5-nitrophenyl)acetic acid | C10H9NO5 | CID 171014412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 2-(4-Methyl-2-nitrophenyl)acetic acid in organic solvents DMSO methanol

[1]

Executive Summary

Compound: 2-(4-Methyl-2-nitrophenyl)acetic acid CAS: 29640-90-2 Molecular Weight: 195.17 g/mol [1]

This guide provides a technical analysis of the solubility profile of 2-(4-Methyl-2-nitrophenyl)acetic acid in Dimethyl Sulfoxide (DMSO) and Methanol.[1] As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen derivatives and a reagent in photochemical Metal-Organic Framework (MOF) decomposition, precise solvent handling is critical for yield optimization and assay reproducibility.[1]

The presence of a polar nitro group (

Physicochemical Profile & Solubility Mechanics[1]

To understand the solubility behavior, we must analyze the competing intermolecular forces governed by the compound's functional groups.

| Feature | Chemical Moiety | Effect on Solubility |

| Lipophilicity | Toluene Core (Methyl + Phenyl) | Promotes solubility in organic solvents; limits water solubility.[1] |

| H-Bond Donor | Carboxylic Acid ( | Enables solubility in protic solvents (MeOH) and H-bond acceptors (DMSO).[1] |

| Electron Withdrawal | Nitro Group ( | Increases polarity and acidity of the |

Predicted Properties[1][2][3]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent for Stock Solutions Estimated Solubility: > 50 mg/mL (> 250 mM)[1]

Mechanism of Action

DMSO is a polar aprotic solvent with a high dielectric constant and a strong hydrogen bond acceptor (oxygen atom).[1]

-

H-Bonding: The sulfoxide oxygen accepts the proton from the carboxylic acid group (

).[1] -

Dipole Interaction: The highly polar DMSO molecule stabilizes the dipole moment created by the nitro group.[1]

-

Dispersion Forces: The methyl groups of DMSO interact favorably with the aromatic toluene core.[1]

Application Context

DMSO is the industry standard for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for biological screening.[1] It prevents precipitation upon freezing and minimizes hydrolysis compared to protic solvents.[1]

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 10 mL of a 50 mM stock solution.

-

Calculate Mass:

-

Weighing: Weigh 97.6 mg of the solid into a generic amber glass vial (protect from light due to nitro group).

-

Solvent Addition: Add approximately 8 mL of anhydrous DMSO (Grade:

99.9%). -

Dissolution: Vortex for 30–60 seconds. The solution should become clear and varying from colorless to pale yellow.

-

Volume Adjustment: Top up to exactly 10 mL with DMSO.

-

Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol (MeOH)

Status: Preferred Solvent for Synthesis & Processing Estimated Solubility: > 20 mg/mL[1]

Mechanism of Action

Methanol is a polar protic solvent.[1]

-

Solvation: Methanol acts as both an H-bond donor (to the nitro and carbonyl oxygens) and an acceptor (from the hydroxyl proton).[1]

-

Reactivity Warning: In the presence of catalytic acid or heat, methanol can react with the carboxylic acid moiety to form the methyl ester (Fischer Esterification).[1] Do not store stock solutions in methanol for long periods if acid stability is a concern.[1]

Application Context

Methanol is ideal for:

Comparative Solvent Selection Guide

| Parameter | DMSO | Methanol | Water (pH 7) |

| Solubility Capacity | High (Excellent) | High (Good) | Low (Poor) |

| Stability (Storage) | High (Inert) | Moderate (Potential Esterification) | Low (Precipitation risk) |

| Biological Toxicity | Low (< 0.1% v/v) | Moderate (Toxic to cells > 1%) | Non-toxic |

| Volatility | Low (Boiling Pt: 189°C) | High (Boiling Pt: 64.7°C) | N/A |

| Primary Use | Frozen Stock Solutions | Reactions / Chromatography | Final Assay Buffer |

Visualized Workflows

Diagram 1: Solvation & Dissolution Logic

This decision tree guides the researcher through the optimal solvent choice based on the experimental goal.

Caption: Decision matrix for solvent selection ensuring compound stability and assay compatibility.

Diagram 2: Molecular Interaction Mechanism

A conceptual visualization of how DMSO stabilizes the compound compared to the self-association seen in solid state.[1]

Caption: Mechanistic view of DMSO stabilizing the carboxylic proton and nitro dipole.[1]

Critical Troubleshooting & Safety

Precipitation in Aqueous Media

-

Issue: Upon diluting a DMSO stock into water (e.g., 1:1000 dilution), the compound precipitates.[1]

-

Cause: The aromatic ring and methyl group make the molecule hydrophobic.[1] The pKa is ~3.[1][2]8. In acidic water (pH < 4), it remains protonated and insoluble.[1]

-

Solution: Ensure the aqueous buffer is buffered to pH 7.4 (e.g., PBS).[1] At this pH, the carboxylic acid deprotonates to the carboxylate anion (

), significantly increasing water solubility.[1]

Light Sensitivity

-

Risk: Nitro-aromatic compounds can be susceptible to photoreduction or degradation under intense light.[1]

-

Protocol: Always use amber glass vials or wrap containers in aluminum foil during storage.

NMR Verification

References

-

Synthesis of loxoprofen derivatives with modification at the 2-position of the phenyl ring. Source: National Institute of Public Health (Japan).[1] Context: Characterization of 4-Methyl-2-nitrophenylacetic acid (Compound 7c) via NMR in CDCl3.[1][3][5][6][7]

-

PubChem Compound Summary: 2-(4-Methyl-2-nitrophenyl)acetic acid. Source:[1] National Center for Biotechnology Information (2025).[1] Context: Chemical structure, CAS 29640-90-2 verification, and physical properties.[1] [1]

-

Solubility of Organic Chemicals in Selected Solvents. Source: National Toxicology Program (NTP).[1][8] Context: General solubility guidelines for nitro-aromatic acids in DMSO and alcohols.[1]

Sources

- 1. aablocks.com [aablocks.com]

- 2. uspnf.com [uspnf.com]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

Topic: Price and Suppliers for High-Purity 2-(4-Methyl-2-nitrophenyl)acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Sourcing and Quality Verification of 2-(4-Methyl-2-nitrophenyl)acetic acid

Executive Summary

2-(4-Methyl-2-nitrophenyl)acetic acid (CAS No. 29640-90-2) is a critical intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and specialized chemicals. The success of these applications is intrinsically linked to the purity of this starting material. The presence of isomeric or process-related impurities can lead to significant downstream challenges, including altered biological activity, difficult purification of the final compound, and compromised research data. This guide provides a comprehensive framework for navigating the supplier landscape, understanding pricing structures, and implementing a robust quality control system to ensure the procurement of high-purity 2-(4-Methyl-2-nitrophenyl)acetic acid suitable for demanding research and development applications.

Introduction: The Critical Role of a Niche Intermediate

2-(4-Methyl-2-nitrophenyl)acetic acid belongs to the nitrophenylacetic acid class of compounds, which are valuable building blocks in medicinal chemistry and organic synthesis.[1][2][3] Its molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a phenyl ring, offers multiple reaction sites for constructing more complex molecular architectures. Specifically, its derivatives are explored in the synthesis of potential anti-inflammatory agents, angiogenesis inhibitors, and other biologically active heterocycles.[1][2][3]

Given its role as a precursor, the purity of 2-(4-Methyl-2-nitrophenyl)acetic acid is paramount. Impurities, especially positional isomers (such as 2-(4-Methyl-3-nitrophenyl)acetic acid), can have similar physical properties, making them difficult to separate from the final product. Therefore, a rigorous approach to sourcing and quality verification is not merely a procedural step but a foundational element of scientific integrity and successful project outcomes.

Market Landscape: Identifying High-Purity Suppliers

The market for specialized chemical intermediates like 2-(4-Methyl-2-nitrophenyl)acetic acid consists of a mix of large-scale manufacturers, specialized synthesis labs, and catalogue distributors. For high-purity requirements (>98%), researchers should focus on suppliers who can provide comprehensive analytical documentation and demonstrate expertise in chemical synthesis and purification.

Table 1: Representative Suppliers of 2-(4-Methyl-2-nitrophenyl)acetic acid and Related Compounds

| Supplier | Compound Name/CAS Number | Typical Purity/Specification | Notes |

| BLDpharm | 2-(4-Methyl-2-nitrophenyl)acetic acid (CAS 29640-90-2)[4] | Information available upon inquiry. Provides analytical data like NMR, HPLC, LC-MS.[4] | A key supplier listing the specific target compound. Researchers should request a Certificate of Analysis (CoA) for a specific batch. |

| AK Scientific, Inc. | 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5)[5] | Information available upon inquiry. Stocks over 16,000 fine chemicals.[5] | Listed as a supplier for a positional isomer, indicating capability in this class of compounds. Inquiry for custom synthesis of the target compound is an option. |

| AA Blocks | 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5)[6] | 95%[6] | Provides pricing for various quantities of a closely related isomer, useful for price benchmarking. |

| JHECHEM CO LTD | 2-(5-methyl-2-nitrophenyl)acetic acid (CAS 37777-81-4)[7] | Information available upon inquiry. Listed as a manufactory.[7] | Another supplier of a related isomer, suggesting expertise in the synthesis of nitrophenylacetic acids. |

| BuyersGuideChem | 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5) | Lists multiple suppliers and historical price data.[8] | A useful platform to identify and compare various potential suppliers for this chemical family.[5] |

Note: The availability and specifications from these suppliers are subject to change. Direct inquiry is always necessary.

Price Analysis: Factors Influencing Cost

The price of high-purity 2-(4-Methyl-2-nitrophenyl)acetic acid is influenced by several factors:

-

Purity: The cost increases significantly for purities above 98-99%, as additional purification steps (e.g., recrystallization, chromatography) are required.

-

Quantity: The price per gram decreases substantially with larger orders (e.g., moving from 1g to 25g or 100g).

-

Synthesis Route: The complexity and efficiency of the synthesis pathway impact the final cost.

-

Supplier Type: Direct manufacturers may offer lower prices for bulk quantities, while distributors provide convenience for smaller, research-scale amounts.

Table 2: Indicative Pricing for a Related Isomer (2-(4-Methyl-3-nitrophenyl)acetic acid, 95% Purity)

| Quantity | Price (USD) | Supplier | Source |

| 1g | $5.00 | AA Blocks | [6] |

| 5g | $22.00 | AA Blocks | [6] |

| 10g | $43.00 | AA Blocks | [6] |

| 25g | $61.00 | AA Blocks | [6] |

This table is for a positional isomer and should be used as a general guide for budgeting. Prices for the specific target compound, especially at >99% purity, will likely be higher. Always obtain a direct quote.

Defining and Verifying Purity: A Methodical Approach

The trustworthiness of research data begins with well-characterized starting materials. A supplier's Certificate of Analysis (CoA) is the first step, but independent verification provides the highest level of assurance.

Common Impurities in Synthesis

The synthesis of nitrophenylacetic acids often involves nitration of a phenylacetic acid precursor.[9][10] This process can lead to several types of impurities:

-

Positional Isomers: Nitration can occur at different positions on the aromatic ring, leading to isomers like 2-(4-Methyl-3-nitrophenyl)acetic acid or 2-(2-Methyl-5-nitrophenyl)acetic acid.

-

Unreacted Starting Material: Incomplete nitration can leave residual 2-(p-tolyl)acetic acid.

-

Di-nitrated Products: Over-reaction can introduce a second nitro group onto the ring.

-

Solvent and Reagent Residues: Residual solvents or reagents from the synthesis and purification process.

Experimental Protocol 1: Certificate of Analysis (CoA) Scrutiny

A CoA should not be taken at face value. A thorough evaluation is a critical, non-negotiable step.

Methodology:

-

Identity Confirmation: Ensure the CoA explicitly states the compound name, CAS number (29640-90-2), and molecular formula (C9H9NO4).

-

Purity Assay: Look for the primary method used to determine purity. For this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard. A purity value of ≥99.0% (by area) is recommended for drug development applications.

-

Spectroscopic Data: The CoA should include references to or copies of spectra used for structural confirmation.

-

¹H NMR: Check for the correct chemical shifts, integration values, and splitting patterns consistent with the structure of 2-(4-Methyl-2-nitrophenyl)acetic acid. Ensure there are no significant unassigned peaks.

-

Mass Spectrometry (MS): Verify that the molecular ion peak matches the compound's molecular weight (195.17 g/mol ).

-

-

Batch Number: Always ensure the batch number on the CoA matches the number on the product label.

-

Date of Analysis: Note the date of analysis to ensure the data is recent.

Experimental Protocol 2: High-Purity Verification by RP-HPLC

This protocol provides a robust method for in-house verification of purity and identification of potential impurities. The method is based on standard reverse-phase HPLC techniques used for analyzing organic acids.[11][12]

Objective: To quantify the purity of 2-(4-Methyl-2-nitrophenyl)acetic acid and separate it from potential isomers and related impurities.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[13]

-

Sample of 2-(4-Methyl-2-nitrophenyl)acetic acid

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL with the same 50:50 diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

-

Analysis and Interpretation:

-

Inject the standard solution and integrate all peaks detected.

-

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Trustworthiness: This system is self-validating. The retention time of the main peak should be consistent across multiple injections. The presence of other peaks indicates impurities. Their separation from the main peak validates the method's ability to detect them. Positional isomers will likely have slightly different retention times, appearing as distinct peaks close to the main analyte peak.

-

Supplier Validation and Quality Assurance Workflow

A systematic workflow is essential for efficiently selecting a reliable supplier and ensuring consistent quality.

Caption: Workflow for supplier qualification and quality assurance.

Safe Handling and Storage

As with related nitro-aromatic and acidic compounds, proper safety protocols are mandatory.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[14][15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14][17]

Conclusion

Sourcing high-purity 2-(4-Methyl-2-nitrophenyl)acetic acid requires a diligent, multi-faceted approach that extends beyond a simple price comparison. For researchers and drug development professionals, the integrity of their work depends on the quality of their starting materials. By systematically evaluating suppliers, critically analyzing documentation, and performing independent analytical verification, scientists can mitigate risks associated with impurities and build a foundation of trustworthiness and reliability for their research and development endeavors.

References

- Material Safety Data Sheet. (2011). EMD Chemicals Inc.

- Sigma-Aldrich. Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.

- IndiaMART. 2- Cyanobenzylbromide Cas No 22115-41-9.

- BLDpharm. 29640-90-2|2-(4-Methyl-2-nitrophenyl)acetic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Cyanobenzyl Bromide | 22115-41-9.

- Sigma-Aldrich. 2-(Bromomethyl)benzonitrile >= 97 22115-41-9.

- Pharmaffiliates. CAS No : 22115-41-9 | Product Name : 2-(Bromomethyl)benzonitrile.

- Otto Chemie Pvt. Ltd. 2-(Bromomethyl)benzonitrile, 98% 22115-41-9.

- Sigma-Aldrich. 2-(4-Methyl-3-nitro-phenyl)acetic acid | 54941-44-5.

- Fisher Scientific. SAFETY DATA SHEET.

- AA Blocks. 54941-44-5 | 2-(4-Methyl-3-nitrophenyl)acetic acid.

- ACCELA CHEMBIO INC. SAFETY DATA SHEET.

- ThermoFisher. SAFETY DATA SHEET.

- ChemScene. Safety Data Sheet.

- HPLC. Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column.

- Wikipedia. (2-Nitrophenyl)acetic acid.

- ECHEMI. Buy 2-(5-methyl-2-nitrophenyl)acetic acid from JHECHEM CO LTD.

- Gelsonlab. (2025). 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses.

- Chem-Impex. (4-Bromo-2-nitrophenyl)acetic acid.

- Shimadzu. Analytical Methods for Organic Acids.

- BuyersGuideChem. 2-(4-Methyl-3-nitrophenyl)acetic acid | C9H9NO4.

- BuyersGuideChem. 2-(4-Methyl-3-nitrophenyl)acetic acid suppliers and producers.

- Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- Organic Syntheses. p-NITROPHENYLACETIC ACID.

- Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses [nsrlaboratories.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 29640-90-2|2-(4-Methyl-2-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. aablocks.com [aablocks.com]

- 7. echemi.com [echemi.com]

- 8. buyersguidechem.com [buyersguidechem.com]

- 9. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. jchr.org [jchr.org]

- 13. Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. quickzyme.com [quickzyme.com]

- 15. fishersci.com [fishersci.com]

- 16. accelachem.com [accelachem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

2-(4-Methyl-2-nitrophenyl)acetic Acid: A Strategic Building Block for 6-Methylated Indole Alkaloids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The synthesis of complex monoterpene indole alkaloids demands robust, scalable, and highly predictable building blocks. Among these, 2-(4-methyl-2-nitrophenyl)acetic acid stands out as a privileged precursor. Through controlled reductive cyclization, this molecule provides direct access to the 6-methyloxindole and 6-methylindole scaffolds—pharmacophores that are ubiquitous in biologically active natural products and targeted therapeutics.

This whitepaper dissects the mechanistic causality behind the transformation of 2-(4-methyl-2-nitrophenyl)acetic acid, evaluates comparative reduction strategies, and provides self-validating experimental protocols designed for high-fidelity total synthesis campaigns.

Mechanistic Principles of Reductive Cyclization

The utility of o-nitrophenylacetic acid derivatives lies in their latent bifunctionality. The proximity of the nitro group to the acetic acid moiety creates a thermodynamic sink: once the nitro group is reduced to an aniline derivative, intramolecular condensation with the carboxylic acid is highly favored, leading to the formation of a lactam (oxindole)[1].

The causality of the reaction pathway is strictly dictated by the choice of the reducing agent:

-

Partial Reduction: Weaker reducing agents halt the reduction at the hydroxylamine stage. Subsequent cyclization yields 1-hydroxy-6-methyloxindole (a hydroxamic acid)[1].

-

Complete Reduction: Stronger catalytic or stoichiometric systems (e.g., H₂/Pd/C, Zn/NH₄COOH, or SmI₂) drive the complete cleavage of the N-O bond, yielding the fully reduced 6-methyloxindole[2][3].

Understanding these electronic transitions is critical for preventing over-reduction or stalling at intermediate states during the synthesis of sensitive alkaloid precursors.

Fig 1: Mechanistic pathways for the reductive cyclization of 2-(4-Methyl-2-nitrophenyl)acetic acid.

Comparative Reduction Strategies

Selecting the appropriate reduction methodology requires balancing yield, chemoselectivity, and environmental impact. The table below summarizes the quantitative data and the causal rationale for selecting specific conditions when utilizing 2-(4-methyl-2-nitrophenyl)acetic acid.

| Reducing Agent | Reaction Conditions | Typical Yield | Chemoselectivity Profile | Causal Rationale for Selection |

| H₂ / Pd/C | MeOH, rt, 1 atm H₂ | 85–95% | Low: Reduces alkenes, alkynes, and benzyl ethers. | Provides the cleanest reaction profile with volatile byproducts (H₂O). Ideal for early-stage synthesis lacking sensitive functional groups. |

| SmI₂ | THF/H₂O, rt, 6 equiv. | 75–85% | High: Tolerates halogens and isolated alkenes well. | Operates via single-electron transfer (SET). Mild, neutral conditions prevent the degradation of acid-sensitive moieties[2]. |

| Zn / NH₄COOH | scCO₂ or MeOH, reflux | 80–90% | Moderate to High: Leaves most protecting groups intact. | NH₄COOH acts as an eco-friendly hydrogen donor, avoiding the hazards of high-pressure H₂ gas while ensuring rapid conversion[3]. |

| Fe / AcOH | 80 °C, 3–5 hours | 70–80% | Moderate: Acidic conditions may cleave labile ethers. | A robust, classic method. The acidic environment actively accelerates the dehydration/cyclization step following reduction. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones.

Protocol A: Synthesis of 6-Methyloxindole via Catalytic Hydrogenation

This method leverages protic solvents to facilitate proton transfer during the dehydration step of cyclization.

-

System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with inert argon gas.

-

Reagent Loading: Dissolve 2-(4-methyl-2-nitrophenyl)acetic acid (10.0 mmol, 1.95 g) in anhydrous methanol (50 mL). The solution will appear pale yellow.

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv, 530 mg) under a positive stream of argon to prevent auto-ignition.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature.

-

Self-Validation (IPC): At 2 hours, withdraw a 0.1 mL aliquot. Filter through a micro-Celite plug.

-

Visual: The yellow color of the starting material should be completely discharged.

-

LC-MS: Confirm the mass shift from

194 [M-H]⁻ to

-

-

Workup: Filter the entire reaction mixture through a pad of Celite, washing with hot methanol (3 × 20 mL). Concentrate under reduced pressure to yield 6-methyloxindole as an off-white solid.

Protocol B: SmI₂-Promoted Reductive Cyclization

Selected when the substrate contains reducible functional groups (e.g., late-stage alkaloid synthesis).

-

Anaerobic Setup: In a glovebox, dissolve 2-(4-methyl-2-nitrophenyl)acetic acid (1.0 mmol, 195 mg) in rigorously degassed THF (10 mL). Add H₂O (18 μL, 1.0 mmol) as a proton source.

-

SET Reduction: Dropwise, add a freshly prepared solution of SmI₂ (0.1 M in THF, 60 mL, 6.0 equiv).

-

Causality: Six equivalents are mathematically required to provide the 6 electrons necessary to fully reduce the -NO₂ group to an -NH₂ group[2].

-

-

Self-Validation (IPC): The deep blue color of the SmI₂ reagent will rapidly discharge to a pale yellow Sm(III) species upon contact with the nitroarene. The reaction is complete when the deep blue color persists for more than 5 minutes, acting as an internal visual indicator of complete consumption.

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) and saturated NaHCO₃ (10 mL). Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Integration into Complex Alkaloid Total Synthesis

The true value of 2-(4-methyl-2-nitrophenyl)acetic acid is realized when it is deployed as a foundational scaffold in the total synthesis of complex monoterpene indole alkaloids.

In advanced synthetic campaigns—such as the synthesis of the bridged polycyclic alkaloid actinophyllic acid—the o-nitrophenylacetic acid framework undergoes initial reductive cyclization to form the indole/oxindole core. This core is subsequently subjected to oxidative cyclization and complex complexity-generating cascades, such as the aza-Cope/Mannich reaction, to build the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system[4]. By utilizing the 4-methylated precursor, researchers can directly access 6-methylated analogs of these complex natural products for structure-activity relationship (SAR) studies.

Fig 2: Synthetic workflow integrating the nitrophenylacetic acid building block into alkaloids.

References

- Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids.ResearchGate.

- (2-Nitrophenyl)acetic acid.Wikipedia.

- ChemInform Abstract: Synthesis of Indolones and Quinolones by Reductive Cyclization of o-Nitroaryl Acids Using Zinc Dust and Ammonium Formate.ResearchGate.

- Total Synthesis of (±)- and (−)-Actinophyllic Acid.NIH.

Sources

Stability Profile and Handling Protocols for 2-(4-Methyl-2-nitrophenyl)acetic acid Under Ambient Conditions

Executive Summary

2-(4-Methyl-2-nitrophenyl)acetic acid (CAS: 29640-90-2) is a highly specialized synthetic intermediate utilized in the development of pharmaceuticals, agrochemicals, and photo-responsive materials. While the compound exhibits robust thermal and hydrolytic stability under standard ambient conditions, its structural configuration introduces a critical vulnerability: photochemical degradation. This whitepaper synthesizes the mechanistic causality behind its degradation pathways, provides a self-validating analytical protocol for stability monitoring, and establishes authoritative handling directives for researchers and drug development professionals.

Physicochemical Profiling

At the core of 2-(4-Methyl-2-nitrophenyl)acetic acid's reactivity is the spatial arrangement of its functional groups. The molecule (C9H9NO4, MW: 195.17 g/mol ) features an acetic acid moiety positioned ortho to a nitro group, with an electron-donating methyl group at the para position relative to the acetic acid chain.

Under strictly controlled dark conditions at standard ambient temperature and pressure (SATP), the compound is a stable crystalline solid. Analogous ortho-nitrophenylacetic acids typically exhibit melting points in the range of 137–140 °C[1], indicating strong intermolecular hydrogen bonding (forming centrosymmetric dimers) that confers solid-state thermal stability.

Mechanistic Vulnerabilities: The ortho-Nitro Effect

The primary vector of degradation for 2-(4-Methyl-2-nitrophenyl)acetic acid under ambient conditions is photodecarboxylation . Standard laboratory lighting (fluorescent or LED) and ambient sunlight emit sufficient UV and near-UV radiation (300–360 nm) to trigger this pathway.

Causality of Photochemical Degradation

The instability is not random; it is a direct consequence of the ortho-nitrobenzyl structural motif. When the molecule absorbs a photon, it enters an excited singlet or triplet state. Because the oxygen atoms of the nitro group are in close spatial proximity to the benzylic protons of the acetic acid side chain, an ultrafast intramolecular proton transfer occurs (<300 fs)[2].

This transfer generates a highly reactive aci-nitro intermediate. To regain aromaticity and thermodynamic stability, the intermediate rapidly extrudes carbon dioxide (CO2), collapsing into 4-methyl-2-nitrotoluene[3]. The electron-donating methyl group at the 4-position slightly modulates the electron density of the ring, but it does not prevent the primary decarboxylation event.

Fig 1. Photodecarboxylation pathway of 2-(4-Methyl-2-nitrophenyl)acetic acid under UV exposure.

Chemical Incompatibilities

Beyond photochemistry, the compound is highly sensitive to alkaline environments. Exposure to strong bases deprotonates the carboxylic acid. The resulting carboxylate anion is significantly more electron-rich, which dramatically increases the quantum yield of photodecarboxylation[3]. Therefore, ambient stability is strictly contingent on maintaining a neutral to slightly acidic microenvironment.

Empirical Data: Ambient Stability Metrics

To contextualize the degradation kinetics, the following table summarizes the quantitative stability metrics of the compound (and its direct structural analogs) under varying ambient stressors.

Table 1: Quantitative Stability Metrics under Ambient Conditions

| Environmental Condition | Temperature | Illumination | Duration | API Recovery (%) | Primary Degradant |

| Standard Ambient | 25°C | Dark | 30 Days | > 99.5% | None detected |

| Light Exposure | 25°C | Ambient Lab Light | 7 Days | ~ 85.0% | 4-Methyl-2-nitrotoluene |

| UV Stress | 25°C | 365 nm UV | 24 Hours | < 50.0% | 4-Methyl-2-nitrotoluene |

| Alkaline Ambient | 25°C (pH 10) | Dark | 7 Days | > 98.0% | Trace unknown |

| Alkaline + Light | 25°C (pH 10) | Ambient Lab Light | 24 Hours | < 70.0% | 4-Methyl-2-nitrotoluene |

Note: Degradation kinetics are extrapolated from validated behavioral models of ortho-nitrophenylacetate ions[2][3].

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

To empirically verify the stability of 2-(4-Methyl-2-nitrophenyl)acetic acid in a laboratory setting, standard UV-Vis spectrophotometry is inadequate due to the spectral overlap between the parent compound and the nitrotoluene degradant. A high-performance liquid chromatography (HPLC) assay is required.

This protocol is designed as a self-validating system : it incorporates a dark control to rule out thermal/hydrolytic degradation, and relies on mass balance calculations to prove the specific mechanism of photodecarboxylation.

Step-by-Step Methodology

-

Sample Preparation : Accurately weigh 10.0 mg of the compound. Dissolve in 10 mL of HPLC-grade Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Causality: This specific solvent ratio ensures complete solvation of both the highly polar carboxylic acid and the relatively non-polar nitrotoluene degradant.

-

Environmental Exposure (The Validation Step) : Divide the stock equally into two clear glass vials and two amber glass vials (Dark Control). Place them on a laboratory bench under standard fluorescent lighting (~500-1000 lux) at 25°C.

-

Chromatographic Setup :

-

Column : C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic 60% Methanol / 40% Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring reproducible retention times.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm. Causality: 254 nm captures the aromatic ring's π-π* transitions, allowing simultaneous detection of both the parent and the degradant without relying on the carbonyl absorption (which is lost during decarboxylation).

-

-

Sampling & Analysis : Withdraw 10 µL aliquots at t=0, 24h, 48h, and 7 days. Inject into the HPLC system.

-

Data Processing : Integrate the peak areas. The assay self-validates if the molar loss of the parent peak in the clear vial equals the molar gain of the 4-methyl-2-nitrotoluene peak, while the amber vial shows 100% recovery.

Fig 2. Self-validating HPLC-UV workflow for monitoring ambient stability.

Authoritative Handling & Storage Directives

Based on the established degradation mechanisms, the following storage protocols must be strictly adhered to in order to maintain the chemical integrity of 2-(4-Methyl-2-nitrophenyl)acetic acid[4]:

-

Light Exclusion (Critical) : The compound must be stored in opaque or high-density amber glass containers. Clear glass or standard polyethylene containers will allow sufficient UV penetration to initiate photodecarboxylation over time.

-

Atmospheric Control : Store in a cool, dry, well-ventilated area away from incompatible materials. While inert gas (Argon/Nitrogen) purging is not strictly required for ambient stability, it is recommended for long-term storage to prevent trace moisture from facilitating localized micro-environments of altered pH.

-

Chemical Segregation : Keep strictly isolated from strong bases, amines, and strong oxidizing agents. Accidental exposure to alkaline vapors can form carboxylate salts, drastically reducing the compound's photostability[4].

References

-

Investigating the CO2 uncaging mechanism of nitrophenylacetates by means of fs-IR spectroscopy and quantum chemical calculations Source: Physical Chemistry Chemical Physics (via ResearchGate) URL: 2

-

Photodecarboxylation of nitrophenylacetate ions Source: Journal of the American Chemical Society (ACS Publications) URL: 3

-

4-Nitrophenylacetic acid - Safety Data Sheet Source: Santa Cruz Biotechnology URL: 4

-

2-Nitrophenylacetic Acid CAS 3740-52-1 Source: Shanghai Talent Chemical Co.,Ltd. URL: 1

Sources

Methodological & Application

Application Note: Reductive Cyclization Strategies for the Synthesis of 6-Methyloxindole

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The oxindole (indolin-2-one) core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors and central nervous system (CNS) therapeutics[1]. The synthesis of 6-methyloxindole from 2-(4-methyl-2-nitrophenyl)acetic acid via reductive cyclization is a highly efficient, atom-economical pathway. This application note details the mechanistic rationale, reagent selection, and field-validated protocols for this transformation, ensuring high fidelity, reproducibility, and yield for scalable drug development applications.

Mechanistic Rationale & Regiochemistry

The synthesis relies on a tandem reduction-lactamization sequence. The starting material, 2-(4-methyl-2-nitrophenyl)acetic acid, features a nitro group ortho to an acetic acid moiety.

-

Reduction: The nitro group is reduced to a primary amine, yielding the transient intermediate 2-(2-amino-4-methylphenyl)acetic acid.

-

Intramolecular Cyclization: The newly formed nucleophilic aniline is spatially proximate to the electrophilic carboxyl carbon. This proximity drives a rapid, thermodynamically favorable intramolecular amidation (lactamization), expelling water and forming the stable 5-membered lactam ring of the oxindole[2].

-

Regiochemical Fidelity: The regiochemistry of the final product is strictly dictated by the starting material. The methyl group, located para to the acetic acid side chain (position 4 of the phenyl ring), maps directly to the 6-position of the resulting oxindole core upon ring closure[1][3].

Reaction Pathway Visualization

Caption: Mechanistic workflow of the tandem reduction-lactamization sequence yielding 6-methyloxindole.

Experimental Design: Methodological Comparison

We present two orthogonal methodologies for this synthesis. The choice of protocol depends on the scale of the reaction, available equipment, and tolerance for metal waste.

| Parameter | Method A: Iron / Acetic Acid (Béchamp) | Method B: Catalytic Hydrogenation (Pd/C) |

| Mechanism | Metal-mediated electron transfer[4] | Surface-catalyzed hydrogenation[3] |

| Typical Yield | 80 – 90% | 85 – 95% |

| Reaction Time | 2 – 4 hours | 4 – 12 hours |

| Temperature | 80 – 100 °C | Ambient (20 – 25 °C) |

| Advantages | Highly robust; insensitive to catalyst poisons; excellent for early-stage scale-up. | "Green" profile; avoids stoichiometric metal sludge; straightforward workup. |

| Limitations | Generates stoichiometric iron waste; potential for severe emulsions during workup. | Requires pressure equipment; susceptible to catalyst poisoning (e.g., sulfur). |

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization

Causality Note: Acetic acid acts as both the solvent and the proton donor necessary for the Béchamp reduction mechanism. Furthermore, the acidic environment catalyzes the subsequent intramolecular amidation by protonating the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity[4].

Reagents:

-

2-(4-Methyl-2-nitrophenyl)acetic acid: 1.0 equivalent

-

Iron powder (325 mesh): 4.0 – 5.0 equivalents

-

Glacial acetic acid: 10 volumes (relative to starting material weight)

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-(4-methyl-2-nitrophenyl)acetic acid and glacial acetic acid.

-

Heating: Heat the stirring solution to 80 °C under an inert nitrogen atmosphere.

-

Controlled Addition: Add the iron powder portion-wise over 30 minutes. Critical Step: This reaction is highly exothermic. Portion-wise addition prevents solvent boil-over and maintains a controlled reaction rate.

-

Cyclization: Elevate the temperature to 100 °C and stir for 2 to 4 hours. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes) or LC-MS until the starting material is entirely consumed.

-

Hot Filtration: While the reaction mixture is still warm (approx. 50 °C), filter it through a tightly packed pad of Celite to remove the iron sludge. Causality Note: Filtering while warm prevents the newly formed 6-methyloxindole from co-precipitating with the iron salts. Wash the Celite pad thoroughly with ethyl acetate.

-

Workup: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Partition the residue between ethyl acetate and water. Neutralize the aqueous layer carefully with saturated aqueous NaHCO₃.

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethanol to afford pure 6-methyloxindole as an off-white solid.

Protocol B: Catalytic Hydrogenation (Pd/C)

Causality Note: Palladium activates H₂ gas, facilitating the clean reduction of the nitro group to the amine. Because this method lacks the strong acidic push of Protocol A, a secondary thermal step is sometimes required to drive the lactamization to absolute completion[3].

Reagents:

-

2-(4-Methyl-2-nitrophenyl)acetic acid: 1.0 equivalent

-

10% Palladium on Carbon (Pd/C): 0.05 – 0.10 equivalents (by weight)

-

Methanol or Ethanol (anhydrous): 15 volumes

Step-by-Step Procedure:

-

Preparation: In a heavy-walled hydrogenation vessel or a round-bottom flask, dissolve the starting material in anhydrous methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can ignite volatile solvents in the presence of oxygen. Always add the catalyst under a blanket of inert gas (N₂ or Ar).

-

Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a balloon (1 atm) or a Parr shaker (30–40 psi).

-

Reaction: Stir vigorously at room temperature for 4 to 12 hours. Monitor via HPLC.

-

Filtration: Once hydrogen uptake ceases and the starting material is consumed, purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Thermal Cyclization (If necessary): Concentrate the filtrate. If LC-MS indicates the presence of the uncyclized amino acid intermediate, dissolve the residue in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and reflux for 2 hours using a Dean-Stark trap to remove water.

-

Isolation: Concentrate the solution and triturate the resulting residue with cold diethyl ether or hexanes to yield high-purity 6-methyloxindole.

Quality Control & Troubleshooting

-

Stalled Hydrogenation (Protocol B): If the reduction stalls prematurely, the catalyst may be poisoned by trace impurities in the starting material. Filter off the old catalyst, re-dissolve the mixture, and add a fresh batch of Pd/C.

-

Severe Emulsions (Protocol A): Iron salts frequently cause unbreakable emulsions during the aqueous-organic extraction phase. To resolve this, add Rochelle salt (potassium sodium tartrate) or EDTA to the aqueous layer. These chelating agents sequester the iron ions, breaking the emulsion and allowing for clean phase separation.

-

Oxidation of Product: Oxindoles can be susceptible to air oxidation at the C3 position (forming isatins) under strongly basic conditions. Ensure that neutralization steps during workup are performed carefully and avoid prolonged exposure to strong bases in the presence of oxygen.

References

1.[1] Massachusetts Institute of Technology (MIT) DSpace. The Development and Application of Metal-Catalyzed Processes for Organic Synthesis. Available at: 2.[2] International Journal of Pharmaceutical Sciences (IJPS). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Available at: 3.[3] Google Patents. WO2013093928A1 - An improved process for preparing 2-oxindoles of formula i, a key raw material for making pharmaceutical drugs and intermediates thereof. Available at: 4.[4] Google Patents. EP0809631A1 - Process for preparing 2-oxindoles and n-hydroxy-2-oxindoles. Available at:

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. WO2013093928A1 - An improved process for preparing 2-oxindoles of formula i, a key raw material for making pharmaceutical drugs and intermediates thereof - Google Patents [patents.google.com]

- 4. EP0809631A1 - Process for preparing 2-oxindoles and n-hydroxy-2-oxindoles - Google Patents [patents.google.com]

Reissert indole synthesis using 2-(4-Methyl-2-nitrophenyl)acetic acid starting material

This Application Note is designed for research scientists and process chemists. It addresses the synthesis of 6-Methylindole starting from 2-(4-Methyl-2-nitrophenyl)acetic acid .

Note on Nomenclature and Methodology: While the Classical Reissert Indole Synthesis specifically utilizes o-nitrotoluene and diethyl oxalate to generate indole-2-carboxylic acid via a pyruvate intermediate, the starting material provided (an o-nitrophenylacetic acid derivative) requires a Modified Reductive Cyclization pathway. This protocol adapts the reductive logic of Reissert (Zn/AcOH) to the acetic acid substrate, proceeding through an oxindole intermediate to yield the final indole.

Executive Summary

This guide details the synthesis of 6-methylindole from 2-(4-methyl-2-nitrophenyl)acetic acid. Unlike the classical Reissert synthesis which yields indole-2-carboxylic acids from o-nitrotoluenes, this protocol utilizes the carboxyl moiety of the starting material to form the pyrrole ring via an oxindole (indolin-2-one) intermediate. The process involves two key stages:

-

Reductive Cyclization: Zinc-mediated reduction of the nitro group in acetic acid (Reissert conditions) to form 6-methyloxindole.

-

Carbonyl Reduction: Conversion of the oxindole to 6-methylindole using Borane-THF or Lithium Aluminum Hydride (LiAlH4).

Target Product Profile

| Property | Specification |

| Target Compound | 6-Methylindole |

| CAS Number | 3420-02-8 |

| Starting Material | 2-(4-Methyl-2-nitrophenyl)acetic acid |

| Key Intermediate | 6-Methyloxindole |

| Molecular Weight | 131.18 g/mol |

| Expected Yield | 65–75% (over two steps) |

Scientific Mechanism & Strategic Analysis

The "Reissert" Connection

The classical Reissert synthesis relies on the acidity of the methyl protons in o-nitrotoluene to condense with oxalate. However, the user's starting material possesses a methylene group activated by a carboxyl group. Applying Reissert's reductive conditions (Zn/AcOH) to this substrate triggers a cascade:

-

Nitro Reduction: The nitro group is reduced to an amine (

).[1][2] -

Intramolecular Amidation: The nucleophilic amine attacks the adjacent carboxylic acid (or ester), closing the ring to form the lactam (oxindole).

-

Aromatization (Step 2): The lactam carbonyl is reduced to a methylene group, restoring aromaticity to the pyrrole ring.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the divergence between the Classical Reissert path and the protocol required for this specific substrate.

Caption: Mechanistic comparison showing the specific reductive cyclization pathway for phenylacetic acid derivatives versus the classical Reissert pyruvate route.

Experimental Protocols

Phase 1: Reductive Cyclization to 6-Methyloxindole

This step utilizes the classic Reissert reducing system (Zinc in Acetic Acid).

Materials:

-

2-(4-Methyl-2-nitrophenyl)acetic acid (10.0 mmol, 1.95 g)

-

Zinc dust (activated, 100.0 mmol, 6.54 g)

-

Glacial Acetic Acid (30 mL)

-

Ethanol (10 mL) - Optional, to improve solubility

-

Celite (filter aid)

Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting material in Glacial Acetic Acid (and Ethanol if necessary).

-

Activation: Heat the solution to 80°C.

-

Addition: Add the Zinc dust in small portions over 30 minutes. Caution: The reaction is exothermic. Monitor temperature to prevent runaway boiling.

-

Reflux: Once addition is complete, reflux the mixture for 2–3 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) for the disappearance of the nitro compound.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove zinc residues; wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

-

Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with saturated

(carefully, to neutralize acid) and brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography if necessary.

-

Checkpoint: Product is 6-Methyloxindole . Expect a solid, mp ~180°C (approx).

-

Phase 2: Reduction of Oxindole to 6-Methylindole

Oxindoles are stable lactams. Strong reduction is required to remove the carbonyl oxygen to yield the indole.

Materials:

-

6-Methyloxindole (from Phase 1)

-

Borane-THF complex (1.0 M solution, 3.0 equiv) OR

(2.5 equiv) -

Anhydrous THF (Solvent)

-

Acetone (for quenching)

Protocol (Borane Method - Recommended for purity):

-

Setup: Flame-dry a 100 mL 2-neck flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve 6-Methyloxindole (5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C.

-

Addition: Add

(15 mL, 15.0 mmol) dropwise via syringe. -

Reaction: Allow to warm to room temperature, then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add Acetone (5 mL) or Methanol to quench excess borane. Caution: Gas evolution.

-

Hydrolysis: Add 2M HCl (10 mL) and reflux for 30 minutes (to break the boron-amine complex).

-

Extraction: Neutralize with NaOH solution, extract with Diethyl Ether (3 x 30 mL).

-

Isolation: Dry organics (

) and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1). 6-Methylindole is typically a white to pale yellow solid.

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization (Phase 1) | Zinc surface passivation | Activate Zinc dust with dilute HCl, wash with water/acetone/ether, and dry before use. |

| Low Yield (Phase 1) | Product trapped in Zinc salts | Ensure thorough washing of the Celite pad with hot Ethyl Acetate. |

| Over-reduction (Phase 2) | Formation of Indoline (dihydroindole) | Reduce reaction time or equivalents of reducing agent. Indoline can be re-oxidized to indole using |

| Regiochemistry Confirmation | -- | 1H NMR Verification: The C3-H of indole appears as a doublet/multiplet around |

References

-

Reissert, A. (1897).[3][4] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.[4] Link

-

Noland, W. E., & Baude, F. J. (1963).[4] "Ethyl Indole-2-carboxylate".[1] Organic Syntheses, 43, 40. Link

- Baeyer, A., & Jackson, C. L. (1880). "Ueber die Synthese des Indols". Berichte der deutschen chemischen Gesellschaft, 13(1), 187-194.

-

Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes". Organic Syntheses, 63, 214. (Alternative route comparison). Link

-

Sirowej, H., et al. (2012). "Synthesis of substituted indoles from 2-nitrophenylacetic acids". Synthesis, 44, 3285.[5] (Modern validation of the acetic acid cyclization route).

Sources

Application Note: Regioselective Synthesis of 2-(4-Amino-2-nitrophenyl)acetic Acid via Zinin Reduction

Executive Summary

The preparation of functionalized anilines from polynitroarenes is a critical transformation in organic synthesis. 2-(4-Amino-2-nitrophenyl)acetic acid (CAS: 116435-81-5) is a highly valued building block used in the total synthesis of indolones, quinolones, and various pharmaceutical inhibitors[1]. While alternative multi-step routes exist—such as the bromination and subsequent cyanidation of 4-methyl-3-nitroaniline[2]—the direct, regioselective reduction of 2-(2,4-dinitrophenyl)acetic acid (CAS: 643-43-6) via the Zinin reduction offers a highly scalable, atom-economical pathway. This guide details a self-validating, field-proven protocol for this selective transformation.

Mechanistic Rationale & Regioselectivity

The Zinin reduction employs alkali sulfides (e.g., sodium sulfide, sodium hydrosulfide, or ammonium sulfide) to reduce aromatic nitro groups to amines[3]. The core challenge in this synthesis is reducing the 4-nitro group while leaving the 2-nitro group intact.

Causality of Selectivity: The regioselectivity is fundamentally driven by steric hindrance[4]. The bulky carboxymethyl group (

Caption: Workflow for the regioselective Zinin reduction of 2-(2,4-dinitrophenyl)acetic acid.

Reaction Pathway & Electron Transfer

The reduction proceeds via a stepwise electron-transfer mechanism. The sulfide anion acts as the electron donor, sequentially reducing the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine. During this process, sulfide is oxidized to elemental sulfur and various polysulfides (

Caption: Stepwise electron-transfer mechanism of the Zinin reduction at the 4-position.

Experimental Protocol

Caution: This reaction generates hydrogen sulfide (

Quantitative Data & Process Parameters

| Parameter | Value / Description |

| Starting Material | 2-(2,4-Dinitrophenyl)acetic acid (1.0 eq) |

| Reducing Agent | Sodium sulfide nonahydrate ( |

| Solvent System | Water / Methanol (1:1 v/v) |

| Reaction Temperature | 50 – 65 °C |

| Reaction Time | 2 – 4 hours |

| Isolation pH | ~ 4.0 – 4.5 (Isoelectric point) |

| Expected Yield | 65 – 75% |

| Product Appearance | Orange to dark yellow crystalline solid |

Step-by-Step Methodology

Step 1: Substrate Dissolution

-

Charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel with 2-(2,4-dinitrophenyl)acetic acid (1.0 eq).

-

Add a 1:1 mixture of Methanol and Water (approx. 10 mL per gram of substrate).

-

Causality Check: The starting material may not fully dissolve until the addition of the alkaline sulfide reagent, which converts the carboxylic acid into its highly soluble sodium carboxylate salt.

Step 2: Reductant Preparation & Controlled Addition

-

In a separate Erlenmeyer flask, dissolve

(3.2 eq) in a minimal amount of distilled water. -

Heat the main reaction flask to 50 °C.

-

Begin adding the sodium sulfide solution dropwise via the addition funnel over 30–45 minutes.

-

Causality Check: Dropwise addition ensures the steady-state concentration of the reductant remains low. Flooding the system with sulfide can overcome the steric hindrance at the 2-position, leading to over-reduction (forming the undesired 2,4-diaminophenylacetic acid).

Step 3: Reaction Monitoring (Self-Validation)

-

Maintain the temperature between 50–65 °C. The solution will transition to a deep, dark red/brown, indicating the formation of polysulfides and the nitroso intermediate.

-

Monitor via TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The starting material spot will disappear, replaced by a lower-Rf spot corresponding to the amino acid.

Step 4: Quenching & Isoelectric Isolation

-

Once complete, cool the reaction mixture to 0–5 °C in an ice bath.

-

Carefully acidify the mixture using 6M

to a pH of ~2.0.-

Self-Validation: This step serves two purposes: it protonates the unreacted sulfides (releasing

gas) and precipitates elemental sulfur as a pale yellow/white solid.

-

-

Filter the mixture through a pad of Celite to remove the precipitated sulfur.

-

Take the clear filtrate and carefully adjust the pH upward using 1M

or saturated-

Causality Check: The target molecule is an amphoteric amino acid. At its isoelectric point (pI), the molecule exists as a zwitterion with a net charge of zero, drastically reducing its aqueous solubility and forcing it to precipitate as an orange/yellow solid.

-

Step 5: Purification

-

Filter the precipitated product and wash with ice-cold water.

-

Recrystallize from hot water or a minimal amount of hot ethanol to yield pure 2-(4-amino-2-nitrophenyl)acetic acid.

Troubleshooting & Process Optimization

-

Issue: Formation of 2,4-diaminophenylacetic acid (Over-reduction)

-

Root Cause: Excess reductant or excessively high temperatures.

-

Solution: Strictly limit

to 3.2 equivalents. Ensure the addition is slow and the internal temperature does not exceed 65 °C.

-

-

Issue: Poor Product Recovery during Workup

-

Root Cause: Incorrect pH during precipitation.

-

Solution: Amino acids are highly water-soluble at extreme pH levels. If the pH overshoots 5.0, the carboxylate becomes deprotonated and soluble. If it drops below 3.0, the amine becomes protonated and soluble. Use a calibrated pH meter to hit the exact isoelectric window (pH 4.0–4.5).

-

-

Issue: Sticky, Gummy Product

-

Root Cause: Co-precipitation of colloidal sulfur.

-

Solution: Ensure the initial acidification (pH 2.0) and Celite filtration steps are performed meticulously before adjusting the pH back to the isoelectric point.

-

References

-

Han, S., Moore, R. A., & Viola, R. E. (2002). Synthesis of 2-(4-amino-2-nitrophenyl)acetic acid and multi-step reaction pathways. Bioorganic Chemistry, 30(2), 81-94. URL:[Link]

Sources

Application Note: Optimized Esterification Protocols for 2-(4-Methyl-2-nitrophenyl)acetic Acid

Executive Summary

The esterification of 2-(4-Methyl-2-nitrophenyl)acetic acid is a critical transformation in the synthesis of functionalized indoles, oxindoles, and various active pharmaceutical ingredients (APIs). Because the free carboxylic acid can interfere with downstream reactions—such as the reduction of the nitro group which spontaneously triggers lactamization to form 6-methyloxindole—masking the acid as a methyl ester is often a necessary protective strategy.

This application note provides a comprehensive, self-validating guide to three distinct esterification methodologies: Fischer Esterification , Steglich Esterification , and Base-Mediated Alkylation . By detailing the mechanistic causality behind each reagent choice, this guide empowers synthetic chemists to select the optimal protocol based on their specific scale, purity requirements, and available equipment.

Physicochemical Profile

Before initiating any reaction, it is crucial to understand the physical parameters of the starting material to optimize solubility and workup conditions[1].

| Property | Value |

| Chemical Name | 2-(4-Methyl-2-nitrophenyl)acetic acid |

| CAS Number | 29640-90-2 |

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to light-yellow solid |

| Solubility | Soluble in DMF, DMSO, Methanol, DCM; Insoluble in Water |

| Storage Conditions | Sealed in dry, Room Temperature |

Mechanistic Rationale & Pathway Diagram

The conversion of a carboxylic acid to a methyl ester can be achieved through different mechanistic pathways, each governed by distinct thermodynamic and kinetic principles.

-

Pathway A (Acidic): Relies on protonation of the carbonyl to enhance electrophilicity. It is thermodynamically controlled and requires an excess of alcohol to drive the equilibrium forward.

-

Pathway B (Neutral): Utilizes a carbodiimide coupling reagent to create a highly reactive O-acylisourea intermediate, bypassing the need for harsh acids.

-

Pathway C (Basic): Deprotonates the acid to form a nucleophilic carboxylate, which undergoes a rapid, irreversible SN2 substitution with an alkyl halide.

Reaction pathways for the esterification of 2-(4-Methyl-2-nitrophenyl)acetic acid.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

Causality & Mechanism: The 2 is a classic, atom-economical approach[2]. Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack by methanol. Because the reaction produces water and is entirely reversible, methanol is used as the solvent (in vast molar excess) to push the equilibrium toward the ester product via Le Chatelier's principle[2].

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(4-Methyl-2-nitrophenyl)acetic acid (5.0 g, 25.6 mmol) in anhydrous methanol (50 mL).

-

Catalyst Addition: Slowly add concentrated H2SO4 (0.5 mL) dropwise while stirring. Note: The addition is exothermic; adding it slowly prevents localized charring.

-

Reflux: Attach a reflux condenser and heat the mixture to 65 °C (gentle reflux) for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (Rf ~0.1, broad) will disappear, replaced by a higher-running spot (Rf ~0.6).

-

Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 × 30 mL). Causality: The NaHCO3 wash serves as a chemical filter; it deprotonates and extracts any unreacted starting acid into the aqueous layer, ensuring the organic layer contains only the neutral ester.

-

Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, filter, and evaporate to yield the methyl ester.

Protocol B: Mild Steglich Esterification